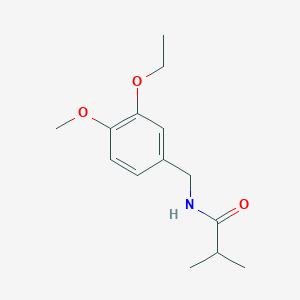![molecular formula C13H18ClN3O B5346653 4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5346653.png)
4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as MK-2866 or Ostarine, is a selective androgen receptor modulator (SARM). It was developed by GTx Inc. for the treatment of muscle wasting and osteoporosis. Unlike traditional anabolic steroids, SARMs have tissue-selective activity, which means they target specific tissues, such as muscle and bone, while sparing others, such as the prostate and liver. This makes them a promising alternative to traditional steroids, which have a number of side effects.
Wirkmechanismus
4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide works by binding to and activating androgen receptors in muscle and bone tissue. This leads to an increase in protein synthesis and muscle growth, as well as an increase in bone mineral density. Unlike traditional steroids, this compound does not bind to androgen receptors in other tissues, such as the prostate and liver, which reduces the risk of side effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It increases muscle mass and strength, improves bone density, and reduces body fat. It also has a positive effect on lipid metabolism, insulin sensitivity, and glucose uptake. In addition, it has been shown to have a protective effect on the heart and blood vessels, and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its tissue-selective activity. This allows researchers to study the effects of androgen receptor activation in specific tissues, such as muscle and bone, without the risk of side effects. However, one of the limitations of using this compound is its relatively short half-life, which means that it must be administered frequently in order to maintain therapeutic levels.
Zukünftige Richtungen
There are a number of potential future directions for the study of 4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is its potential use in the treatment of muscle wasting and frailty in the elderly. Another area of interest is its potential use in the treatment of osteoporosis and other bone disorders. Additionally, there is ongoing research into the development of new SARMs with improved tissue selectivity and longer half-lives.
Synthesemethoden
The synthesis of 4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide involves a series of chemical reactions, starting with the reaction of 4-chloro-3-nitrobenzoic acid with 2-(1-cyclohexen-1-yl)ethanol in the presence of a base to form the corresponding ester. This ester is then reduced with a metal hydride to give the alcohol, which is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid chloride in the presence of a base to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to increase muscle mass and strength, improve bone density, and reduce body fat in animal models and humans. It has also been investigated for its potential use in the treatment of a variety of conditions, including muscle wasting, osteoporosis, and frailty in the elderly.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-17-12(11(14)9-16-17)13(18)15-8-7-10-5-3-2-4-6-10/h5,9H,2-4,6-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZQAHDNYDOJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-5-[(4-methylbenzyl)thio]-1H-tetrazole](/img/structure/B5346570.png)

![N-(2-ethylphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5346583.png)
![N-(5-chloropyridin-2-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5346590.png)
![N-ethyl-N-(4-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5346592.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5346594.png)

![N-[4-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5346614.png)
![ethyl 1-[3-(2,3-dimethylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5346633.png)
![(1R,5S,11aS)-3-(1,3-benzothiazol-2-yl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5346634.png)
![4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine](/img/structure/B5346655.png)
![N-(4-fluorophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5346659.png)
![1-[(2,2-difluorocyclopropyl)carbonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5346664.png)
![4-methyl-3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5346672.png)